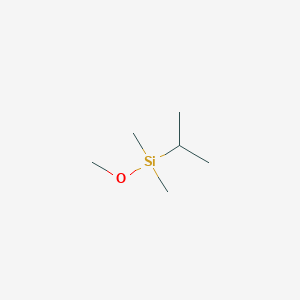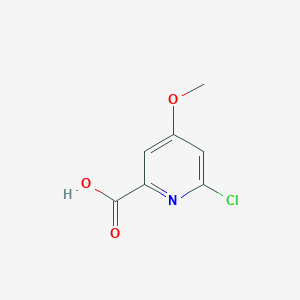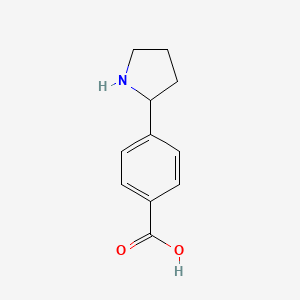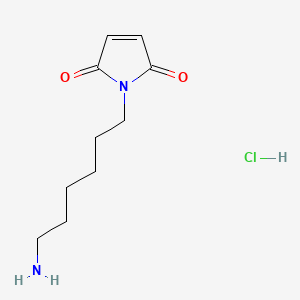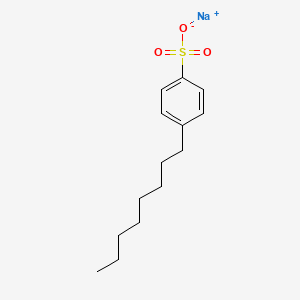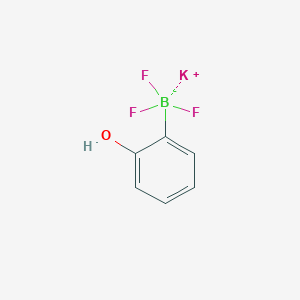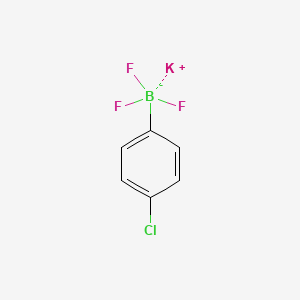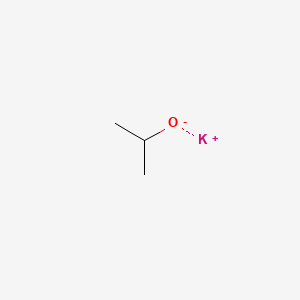
2-丙醇钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium propan-2-olate, also known as potassium propionate, is a salt of propionic acid and potassium. It is a white crystalline powder with a slightly salty taste and a faint, acetic odor. Potassium propionate has a variety of uses in the food and pharmaceutical industries, as well as in laboratory experiments. It is used as a preservative, flavor enhancer, and pH regulator, and is known to be effective in the prevention of mold, bacteria, and yeast growth. Additionally, potassium propionate has been used in the treatment of acne and other skin conditions.
科学研究应用
生物柴油生产
最后,2-丙醇钾在生物柴油行业中得到应用。它催化了植物油和动物脂肪的酯交换反应,生成甲酯,这是生物柴油的关键成分。
作用机制
Target of Action
Potassium propan-2-olate, also known as Potassium isopropoxide, is a strong base and a nucleophile . It primarily targets molecules that are acidic or electrophilic in nature . The compound’s primary role is to act as a base, accepting protons, or as a nucleophile, donating electrons .
Mode of Action
Potassium propan-2-olate interacts with its targets by accepting protons in its role as a base, or by donating electrons in its role as a nucleophile . This interaction can result in the formation of new bonds and the breaking of old ones, leading to significant changes in the molecular structure of the target .
Biochemical Pathways
Potassium propan-2-olate is involved in various biochemical pathways, particularly those involving base-catalyzed reactions . For example, it can participate in the deprotonation of weak acids, nucleophilic substitution reactions, and elimination reactions . The downstream effects of these reactions can vary widely depending on the specific pathway and the other molecules involved .
Pharmacokinetics
As a strong base and nucleophile, it is likely to react quickly and completely in biological systems, limiting its bioavailability .
Result of Action
The molecular and cellular effects of Potassium propan-2-olate’s action depend on the specific reaction it is involved in . In general, its action results in the formation of new molecules through the acceptance of protons or the donation of electrons . These new molecules can have a wide range of effects, depending on their own properties and the context in which they are formed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Potassium propan-2-olate . For example, the presence of water can shift the balance of reactions involving Potassium propan-2-olate . Additionally, temperature can also affect the selectivity and rate of reactions . Therefore, careful control of environmental conditions is crucial when using Potassium propan-2-olate in chemical reactions .
生化分析
Biochemical Properties
Potassium propan-2-olate plays a significant role in biochemical reactions. It is often used as a base in the synthesis of various organic compounds
Molecular Mechanism
The molecular mechanism of action of Potassium propan-2-olate is primarily through its role as a base in chemical reactions It can deprotonate acids, leading to the formation of new compounds
属性
| { "Design of the Synthesis Pathway": "The synthesis of Potassium propan-2-olate can be achieved through the reaction of propan-2-ol with potassium hydroxide.", "Starting Materials": [ "Propan-2-ol", "Potassium hydroxide" ], "Reaction": [ "Add propan-2-ol to a round-bottom flask", "Slowly add potassium hydroxide to the flask while stirring", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any solid impurities", "Evaporate the solvent to obtain Potassium propan-2-olate as a white solid" ] } | |
| 6831-82-9 | |
分子式 |
C3H8O.K C3H8KO |
分子量 |
99.19 g/mol |
IUPAC 名称 |
potassium;propan-2-olate |
InChI |
InChI=1S/C3H8O.K/c1-3(2)4;/h3-4H,1-2H3; |
InChI 键 |
JPQUDQIQRLMROB-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].[K+] |
规范 SMILES |
CC(C)O.[K] |
| 6831-82-9 | |
Pictograms |
Flammable; Corrosive |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


